Cas no 91689-23-5 (ethyl 10-aminodecanoate hydrochloride)

ethyl 10-aminodecanoate hydrochloride 化学的及び物理的性質
名前と識別子
-
- ethyl 10-aminodecanoate hydrochloride
- Z4872698405
- 91689-23-5
- EN300-11960910
- SCHEMBL20501205
- Ethyl 10-aminodecanoate;hydrochloride
-
- インチ: 1S/C12H25NO2.ClH/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13;/h2-11,13H2,1H3;1H
- InChIKey: FODYYEDSIARDJH-UHFFFAOYSA-N
- ほほえんだ: Cl.O(CC)C(CCCCCCCCCN)=O
計算された属性
- せいみつぶんしりょう: 251.1652068g/mol
- どういたいしつりょう: 251.1652068g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 11
- 複雑さ: 149
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
ethyl 10-aminodecanoate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11960910-0.5g |
ethyl 10-aminodecanoate hydrochloride |
91689-23-5 | 95% | 0.5g |
$713.0 | 2023-11-13 | |
Enamine | EN300-11960910-1.0g |
ethyl 10-aminodecanoate hydrochloride |
91689-23-5 | 95% | 1g |
$914.0 | 2023-05-25 | |
Enamine | EN300-11960910-0.1g |
ethyl 10-aminodecanoate hydrochloride |
91689-23-5 | 95% | 0.1g |
$317.0 | 2023-11-13 | |
Enamine | EN300-11960910-10.0g |
ethyl 10-aminodecanoate hydrochloride |
91689-23-5 | 95% | 10g |
$3929.0 | 2023-05-25 | |
Enamine | EN300-11960910-2.5g |
ethyl 10-aminodecanoate hydrochloride |
91689-23-5 | 95% | 2.5g |
$1791.0 | 2023-11-13 | |
1PlusChem | 1P028C6N-250mg |
ethyl10-aminodecanoatehydrochloride |
91689-23-5 | 95% | 250mg |
$621.00 | 2024-04-20 | |
Aaron | AR028CEZ-250mg |
ethyl10-aminodecanoatehydrochloride |
91689-23-5 | 95% | 250mg |
$647.00 | 2025-02-16 | |
Aaron | AR028CEZ-2.5g |
ethyl10-aminodecanoatehydrochloride |
91689-23-5 | 95% | 2.5g |
$2488.00 | 2025-02-16 | |
1PlusChem | 1P028C6N-500mg |
ethyl10-aminodecanoatehydrochloride |
91689-23-5 | 95% | 500mg |
$944.00 | 2024-04-20 | |
Aaron | AR028CEZ-500mg |
ethyl10-aminodecanoatehydrochloride |
91689-23-5 | 95% | 500mg |
$1006.00 | 2025-02-16 |
ethyl 10-aminodecanoate hydrochloride 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
ethyl 10-aminodecanoate hydrochlorideに関する追加情報
Professional Introduction to Ethyl 10-aminodecanoate Hydrochloride (CAS No. 91689-23-5)
Ethyl 10-aminodecanoate hydrochloride, with the CAS number 91689-23-5, is a compound of significant interest in the field of chemical and biomedical research. This compound, characterized by its unique structural and chemical properties, has garnered attention for its potential applications in pharmaceuticals, agrochemicals, and material science. The hydrochloride salt form enhances its solubility and stability, making it a versatile intermediate in synthetic chemistry and a candidate for further exploration in drug development.
The molecular structure of ethyl 10-aminodecanoate hydrochloride consists of a decanoic acid backbone with an ethyl ester group and an amino functional group, further modified by the hydrochloride salt. This configuration imparts specific reactivity and interaction capabilities, which are leveraged in various chemical syntheses. The presence of the amino group allows for further derivatization, making it a valuable building block in the synthesis of more complex molecules.
In recent years, there has been growing interest in the applications of ethyl 10-aminodecanoate hydrochloride in biomedical research. Its structural features make it a potential candidate for modulating biological pathways and interactions. For instance, studies have explored its role in the development of novel drug candidates that target specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The compound's ability to interact with biological molecules has opened up new avenues for therapeutic intervention.
One of the most promising areas of research involving ethyl 10-aminodecanoate hydrochloride is its use as a precursor in the synthesis of bioactive molecules. Researchers have utilized this compound to develop novel analogs with enhanced pharmacological properties. For example, modifications to the decanoic acid backbone have led to the discovery of derivatives with improved bioavailability and reduced toxicity. These advancements highlight the compound's significance as a key intermediate in drug discovery.
The hydrochloride form of ethyl 10-aminodecanoate enhances its solubility in aqueous solutions, which is crucial for pharmaceutical applications. This improved solubility facilitates its use in formulations that require precise delivery systems, such as oral medications or injectables. Additionally, the stability provided by the hydrochloride salt ensures that the compound remains effective over extended periods, making it suitable for industrial-scale production.
Recent studies have also explored the material science applications of ethyl 10-aminodecanoate hydrochloride. Its unique chemical properties make it a candidate for developing new polymers and coatings with enhanced durability and functionality. For instance, researchers have investigated its use in creating biodegradable materials that can be used in medical implants or environmental remediation technologies. These findings underscore the compound's versatility beyond traditional pharmaceutical applications.
The synthesis of ethyl 10-aminodecanoate hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are employed to achieve high yields and purity. The development of efficient synthetic routes is crucial for scaling up production and ensuring cost-effectiveness for industrial applications.
In conclusion, ethyl 10-aminodecanoate hydrochloride (CAS No. 91689-23-5) is a multifaceted compound with significant potential in various scientific and industrial domains. Its unique structural features and chemical properties make it a valuable tool for researchers in pharmaceuticals, material science, and beyond. As ongoing research continues to uncover new applications and synthetic methodologies, the importance of this compound is expected to grow further.
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